molecular formula C7H13Cl2N3O2 B13566351 4-amino-2-(1H-pyrazol-4-yl)butanoicaciddihydrochloride

4-amino-2-(1H-pyrazol-4-yl)butanoicaciddihydrochloride

Cat. No.: B13566351
M. Wt: 242.10 g/mol
InChI Key: NTYDQAGWQHRJGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-2-(1H-pyrazol-4-yl)butanoic acid dihydrochloride is a chemical compound with the molecular formula C7H11N3O2.2ClH. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-(1H-pyrazol-4-yl)butanoic acid dihydrochloride typically involves the reaction of pyrazole derivatives with amino acids under controlled conditions. One common method involves the condensation of 4-amino-1H-pyrazole with 2-bromo-4-chlorobutanoic acid, followed by hydrolysis and purification steps to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-amino-2-(1H-pyrazol-4-yl)butanoic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 4-amino-2-(1H-pyrazol-4-yl)butanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can bind to active sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-2-(1H-pyrazol-4-yl)butanoic acid dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and studying the structure-activity relationships of pyrazole derivatives .

Properties

Molecular Formula

C7H13Cl2N3O2

Molecular Weight

242.10 g/mol

IUPAC Name

4-amino-2-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride

InChI

InChI=1S/C7H11N3O2.2ClH/c8-2-1-6(7(11)12)5-3-9-10-4-5;;/h3-4,6H,1-2,8H2,(H,9,10)(H,11,12);2*1H

InChI Key

NTYDQAGWQHRJGR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1)C(CCN)C(=O)O.Cl.Cl

Origin of Product

United States

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